PROTAC KRAS G12C degrader-2

PROTAC CRBN E3 ubiquitin ligase

PROTAC KRAS G12C degrader-2 (CAS 2378257-72-6, also known as compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule designed to induce the ubiquitin-proteasome-mediated degradation of the oncogenic KRAS G12C mutant protein. It features a KRAS-binding warhead at one terminus and a cereblon (CRBN) E3 ubiquitin ligase ligand at the other.

Molecular Formula C51H53ClFN9O7
Molecular Weight 958.5 g/mol
Cat. No. B10862073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC KRAS G12C degrader-2
Molecular FormulaC51H53ClFN9O7
Molecular Weight958.5 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F
InChIInChI=1S/C51H53ClFN9O7/c1-3-43(65)60-20-22-61(23-21-60)47-39-27-40(52)44(37-26-34(63)24-32-6-4-5-7-35(32)37)45(53)46(39)55-51(56-47)69-30(2)28-57-16-18-58(19-17-57)29-31-12-14-59(15-13-31)33-8-9-36-38(25-33)50(68)62(49(36)67)41-10-11-42(64)54-48(41)66/h3-9,24-27,30-31,41,63H,1,10-23,28-29H2,2H3,(H,54,64,66)/t30-,41?/m1/s1
InChIKeyKZQITCSEFGTWRQ-OWAVIYFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC KRAS G12C degrader-2: A CRBN-Recruiting Bifunctional Degrader for KRAS G12C Mutant Cancer Research


PROTAC KRAS G12C degrader-2 (CAS 2378257-72-6, also known as compound 432) is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule designed to induce the ubiquitin-proteasome-mediated degradation of the oncogenic KRAS G12C mutant protein. It features a KRAS-binding warhead at one terminus and a cereblon (CRBN) E3 ubiquitin ligase ligand at the other [1]. With a molecular weight of 958.47 Da and formula C₅₁H₅₃ClFN₉O₇, this degrader represents a chemically defined, commercially available tool compound for investigating KRAS G12C-driven oncogenic signaling pathways .

Why Substituting PROTAC KRAS G12C degrader-2 with Other KRAS G12C Degraders Is Scientifically Unwarranted


KRAS G12C degraders are not interchangeable due to fundamental differences in their modular architecture, including distinct E3 ligase recruitment domains (CRBN versus VHL versus FBXO28), divergent warhead chemistries, and variable linker compositions. These structural variations produce profound differences in ternary complex formation kinetics, degradation efficiency (DC₅₀ values spanning >100-fold across known degraders), cellular permeability, and E3 ligase-dependent degradation windows [1]. The E3 ligase recruitment domain is particularly critical: CRBN-recruiting degraders exhibit distinct species cross-reactivity profiles compared to VHL-based PROTACs, limiting the translational relevance of certain in vivo models [2]. Consequently, substituting one degrader for another without experimental validation of the specific compound's performance in the intended assay system compromises data reproducibility and mechanistic interpretation.

PROTAC KRAS G12C degrader-2: Quantitative Evidence for Scientific Differentiation and Procurement Decisions


E3 Ligase Recruitment Domain: CRBN-Based Degradation as a Defined Mechanistic Differentiator

PROTAC KRAS G12C degrader-2 incorporates a cereblon (CRBN) E3 ligase ligand, distinguishing it from VHL-recruiting degraders such as LC-2 and VHL-based PROTACs [1]. CRBN-based PROTACs utilize the thalidomide-binding domain of cereblon, which is endogenously expressed across a broad range of human tissues and cancer cell lines, whereas VHL expression is more restricted [2]. This architectural difference has direct implications for degradation efficiency: CRBN-based KRAS G12C degraders in early development achieved GFP-KRAS G12C degradation with maximum degradation (Dmax) >90% in reporter cell assays, though this class has historically struggled with endogenous KRAS G12C degradation in pancreatic and lung cancer cell lines, highlighting the need for careful assay validation [3].

PROTAC CRBN E3 ubiquitin ligase Targeted protein degradation

Degradation Potency Contextualization: Cross-Study Comparison with LC-2 and DJX-A-KM

Direct quantitative degradation data (DC₅₀, Dmax) for PROTAC KRAS G12C degrader-2 (compound 432) is not publicly reported in peer-reviewed literature as of April 2026. The compound is commercially cataloged as a modulator of K-Ras protein hydrolysis, but vendors do not provide potency metrics [1]. This absence of published degradation data represents a critical information gap for procurement. For comparison, LC-2 (VHL-based) demonstrates DC₅₀ values of 0.25–0.76 μM against endogenous KRAS G12C across multiple cell lines with sustained degradation beyond 24 hours [2]. DJX-A-KM (FBXO28-recruiting small-molecule degrader) achieves DC₅₀ of 2 nM in NCI-H23 cells with Dmax of 98% [3]. Users requiring benchmarked degradation metrics should request vendor-provided validation data or consider experimentally validating this compound's potency in their specific cellular context prior to large-scale procurement.

DC50 KRAS G12C Degradation efficiency Potency

Chemical Architecture: Molecular Weight as a Practical Selection Criterion for Cellular and In Vivo Applications

PROTAC KRAS G12C degrader-2 has a molecular weight of 958.47 Da and formula C₅₁H₅₃ClFN₉O₇, placing it in the typical molecular weight range for heterobifunctional PROTAC degraders [1]. This molecular weight profile is associated with distinct biophysical properties that influence experimental design. For comparison, LC-2 has a molecular weight of approximately 1076 Da [2], while the small-molecule degrader DJX-A-KM has a reported molecular weight below 500 Da [3]. Higher molecular weight PROTACs (800–1200 Da) typically exhibit reduced passive membrane permeability, increased reliance on active transport mechanisms, and greater formulation complexity for in vivo administration. LC-2, with its large molecular weight and poor water solubility, required PEGylated liposome encapsulation to achieve adequate systemic bioavailability in rat pharmacokinetic studies, demonstrating that PROTACs in this molecular weight class may require specialized formulation strategies [4].

PROTAC Molecular weight Permeability Formulation

Evidence Gap Assessment: In Vivo Pharmacokinetic and Efficacy Data Limitations

No peer-reviewed in vivo pharmacokinetic, pharmacodynamic, or efficacy data is available for PROTAC KRAS G12C degrader-2 (compound 432) as of April 2026. Searches of PubMed, vendor technical documentation, and patent databases yield no animal model studies involving this specific compound [1]. This stands in contrast to other KRAS G12C degraders for which in vivo data are publicly available. For example, RP04340 (an oral PROTAC targeting KRAS G12C/D/V) reduced KRAS protein levels by >80% within 12 hours of treatment and suppressed downstream pERK and DUSP6 signaling in preclinical models [2]. DJX-A-KM has demonstrated in vivo degradation and antitumor activity in KRAS G12C-mutant xenograft models [3]. The complete absence of in vivo characterization for PROTAC KRAS G12C degrader-2 means that its systemic exposure, tissue distribution, metabolic stability, and in vivo degradation efficiency remain unknown quantities.

Pharmacokinetics In vivo efficacy Bioavailability Evidence gap

Evidence-Guided Application Scenarios for PROTAC KRAS G12C degrader-2 in KRAS G12C Mutant Research


CRBN-Dependent KRAS G12C Degradation Mechanism Studies in Human Cell Lines

PROTAC KRAS G12C degrader-2 is suitable for in vitro mechanistic studies of CRBN-mediated degradation of KRAS G12C in human cancer cell lines, provided that endogenous CRBN expression is confirmed in the chosen cell model. As a CRBN-recruiting PROTAC, this compound enables head-to-head comparison with VHL-based degraders (e.g., LC-2) to interrogate E3 ligase-specific effects on degradation kinetics, ternary complex stability, and downstream signaling suppression [1]. Users should note that early-generation CRBN-based KRAS G12C degraders showed GFP-KRAS G12C degradation in reporter cells but failed to degrade endogenous KRAS G12C in pancreatic and lung cancer cell lines [2], underscoring the necessity of validating endogenous degradation efficiency in each experimental system.

Chemical Probe for Benchmarking Novel KRAS G12C Degraders in Comparative Degradation Studies

As a commercially available CRBN-based KRAS G12C PROTAC with defined chemical structure (C₅₁H₅₃ClFN₉O₇, MW 958.47 Da), this compound can serve as a reference standard for benchmarking newly developed KRAS G12C degraders. Its molecular weight places it in the mid-range of reported PROTAC degraders, providing a useful comparator for structure-activity relationship (SAR) studies focused on optimizing linker length, E3 ligase recruitment efficiency, and warhead potency [3]. Researchers developing next-generation degraders can use this compound as a baseline control to quantify improvements in degradation efficiency or cellular permeability.

In Vitro Validation of KRAS G12C Dependency in Isogenic Cell Line Panels

PROTAC KRAS G12C degrader-2 may be employed in in vitro studies to validate KRAS G12C oncogene addiction in panels of isogenic cell lines (KRAS G12C mutant versus wild-type KRAS). The compound's CRBN-based mechanism provides a complementary approach to VHL-based degraders and small-molecule KRAS G12C inhibitors, potentially revealing differential degradation windows or resistance mechanisms specific to CRBN-mediated degradation [4]. Such studies can help characterize the functional consequences of acute KRAS G12C protein loss on downstream MAPK and PI3K signaling pathways in defined genetic backgrounds.

Formulation Development for PROTAC Delivery Systems Requiring CRBN-Recruiting Degraders

Given the molecular weight of PROTAC KRAS G12C degrader-2 (958.47 Da) and the established formulation challenges for PROTACs in this size range, this compound may be utilized in formulation development studies exploring nanoparticle encapsulation, liposomal delivery, or prodrug strategies to enhance bioavailability [5]. Users conducting such studies can leverage this compound's defined physicochemical properties to optimize formulation parameters for CRBN-recruiting PROTACs, potentially generating translatable delivery platforms applicable to multiple PROTAC candidates within the same E3 ligase class.

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